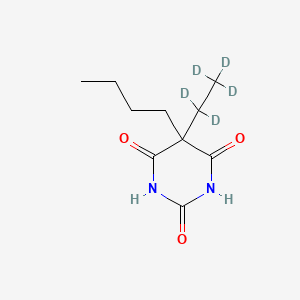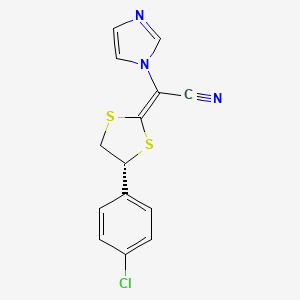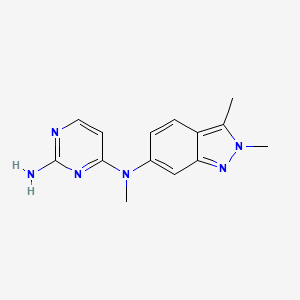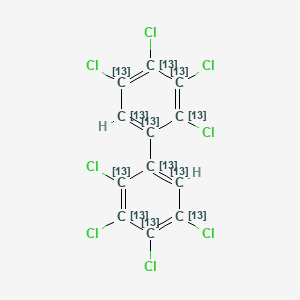
Butobarbital-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butobarbital-d5, also known as 5-Butyl-5-(ethyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a deuterated form of butobarbital. Butobarbital is a barbiturate derivative that has been used as a sedative and hypnotic. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of butobarbital due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butobarbital-d5 involves the incorporation of deuterium atoms into the butobarbital molecule. One common method is to start with the precursor 5-butyl-5-ethylbarbituric acid and replace the hydrogen atoms with deuterium using deuterated reagents. The reaction typically involves the use of deuterated ethanol or other deuterated solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Butobarbital-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the butobarbital ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
Butobarbital-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics and Metabolism Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of butobarbital in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify butobarbital levels in various samples.
Neurochemical Research: This compound is used to investigate the effects of butobarbital on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors.
Mécanisme D'action
Butobarbital-d5 exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ion channel associated with the receptor remains open. The prolonged opening of the chloride ion channel enhances the inhibitory effect of GABA in the thalamus, leading to sedation and hypnotic effects. Additionally, this compound inhibits excitatory neurotransmission by acting on glutamate receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butabarbital: The non-deuterated form of Butobarbital-d5, used as a sedative and hypnotic.
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties but a longer duration of action.
Secobarbital: A barbiturate with a faster onset and shorter duration of action compared to butobarbital.
Uniqueness of this compound
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for precise tracking and quantification in biological systems, providing insights into the behavior of butobarbital that are not possible with the non-deuterated form .
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2 |
Clé InChI |
STDBAQMTJLUMFW-PVGOWFQYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCCC |
SMILES canonique |
CCCCC1(C(=O)NC(=O)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)



![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)


![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)


![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
